![molecular formula C28H46O8Si2 B14252724 [[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane) CAS No. 482606-39-3](/img/structure/B14252724.png)
[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl is a compound that features a biphenyl core with two trimethoxysilyl groups attached via pentyl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 5-(trimethoxysilyl)pentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes or silsesquioxanes.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl involves the hydrolysis and condensation of the trimethoxysilyl groups to form silanol and siloxane bonds. These reactions enable the compound to form stable networks and structures, which are essential for its applications in materials science and catalysis. The biphenyl core can also interact with various molecular targets through π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar structure but with triethoxysilyl groups instead of trimethoxysilyl groups.
1,4-Bis(triethoxysilyl)benzene: Contains a benzene core instead of a biphenyl core.
Bis[3-(trimethoxysilyl)propyl]amine: Features an amine group instead of a biphenyl core.
Uniqueness
4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl is unique due to its specific combination of a biphenyl core and trimethoxysilyl groups connected via pentyl linkers. This structure provides distinct properties, such as enhanced flexibility and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
482606-39-3 |
|---|---|
Molekularformel |
C28H46O8Si2 |
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
trimethoxy-[5-[4-[4-(5-trimethoxysilylpentoxy)phenyl]phenoxy]pentyl]silane |
InChI |
InChI=1S/C28H46O8Si2/c1-29-37(30-2,31-3)23-11-7-9-21-35-27-17-13-25(14-18-27)26-15-19-28(20-16-26)36-22-10-8-12-24-38(32-4,33-5)34-6/h13-20H,7-12,21-24H2,1-6H3 |
InChI-Schlüssel |
WPICNAFFYZILPM-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


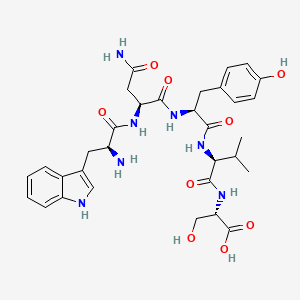
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
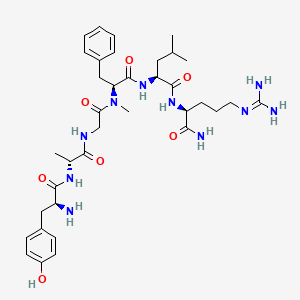
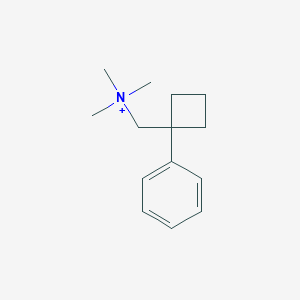
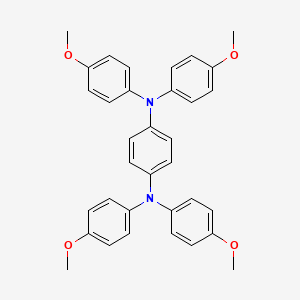
![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
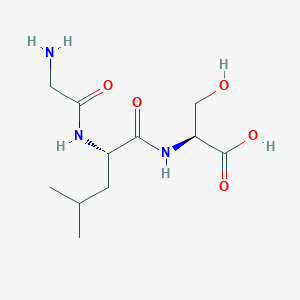
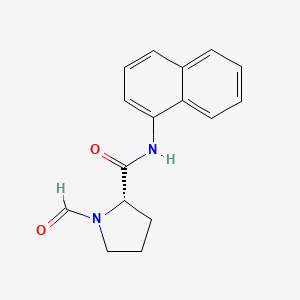
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)

![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
